1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol
Description
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol is a bicyclic organic compound featuring a cyclopentane ring substituted with an aminomethyl group (CH2NH2) and a cyclopropylethanol moiety. This structure combines sterically constrained cyclopropane and cyclopentane rings with polar functional groups (hydroxyl and amine), imparting unique physicochemical properties. For instance, cyclopropane-containing compounds like Berotralstat () are used in pharmaceuticals, highlighting the relevance of such frameworks .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]-1-cyclopropylethanol |
InChI |
InChI=1S/C11H21NO/c1-10(13,9-4-5-9)11(8-12)6-2-3-7-11/h9,13H,2-8,12H2,1H3 |
InChI Key |
RBZRSXXFYUIOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)(C2(CCCC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Formation
The cyclopropane moiety in the target compound is typically synthesized via ring-closure reactions using dihalides and reducing agents. For example:
- Method : Reacting organic dihalides (e.g., 1,2-dibromoethane) with reducing agents (e.g., lithium aluminum hydride) in alcoholic solvents under controlled conditions.
- Conditions :
- Mechanism : The reducing agent facilitates the elimination of halides, promoting cyclopropane ring closure.
Aminomethyl Group Introduction
The aminomethyl substituent on the cyclopentyl group is introduced via imine formation and reduction :
- Method : Condensation of cyclopentyl methyl ketone with (S)-(−)-α-phenylethylamine in the presence of a Lewis acid (e.g., boron trifluoride etherate) to form a chiral imine intermediate. Subsequent reduction with sodium borohydride yields the secondary amine, followed by debenzylation to the primary amine.
- Conditions :
Coupling of Cyclopropane and Cyclopentyl Moieties
The final assembly often employs Mitsunobu or nucleophilic substitution reactions :
- Method : Reacting 1-cyclopropylethan-1-ol with a suitably activated cyclopentyl aminomethyl derivative (e.g., mesylate or tosylate) under basic conditions.
- Conditions :
Purification and Characterization
Final purification is critical for achieving high purity (>98%):
- Chromatography : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% trifluoroacetic acid).
- Crystallization : Salt formation with enantiopure acids (e.g., (R)-mandelic acid) to enhance optical purity.
Comparative Data Table: Key Synthetic Methods
Challenges and Optimizations
- Stereocontrol : Asymmetric synthesis using chiral auxiliaries (e.g., S-α-phenylethylamine) ensures enantiomeric excess >98%.
- Scalability : Industrial-scale production requires solvent recovery systems (e.g., THF distillation) and flow chemistry setups to reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The cyclopropyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)
- Structure: Cyclobutane ring with aminomethyl and hydroxyl groups.
- Molecular Formula: C8H15NO (vs. target compound’s estimated C10H19NO).
- Molecular Weight : 141.21 g/mol .
- Key Differences : Smaller ring size (cyclobutane vs. cyclopentane) and absence of a cyclopropyl group. Reduced steric hindrance compared to the target compound.
1-Methylcyclopentanol (CAS 1462-03-9)
- Structure: Cyclopentanol with a methyl substituent.
- Molecular Formula: C6H12O (simpler, lacking aminomethyl and cyclopropyl groups).
- Boiling Point: Not explicitly stated, but cyclopentanols typically range from 140–160°C .
- Reactivity : Lacks amine functionality, limiting hydrogen-bonding capacity compared to the target compound .
1-[(Benzylamino)methyl]cyclopentan-1-ol (CAS 1310294-44-0)
- Structure: Cyclopentanol with a benzylamino-methyl substituent.
- Molecular Weight : 205.3 g/mol (higher due to aromatic group).
- Solubility : Likely lower aqueous solubility than the target compound due to hydrophobic benzyl group .
Functional Group Comparisons
Aminomethyl Substitution
- 1-(Aminomethyl)cyclohexanol: Undergoes Tiffeneau–Demjanov rearrangement to form cycloheptanone under acidic conditions . This suggests the target compound may exhibit similar reactivity if subjected to acid catalysis.
- [1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8): Synthesized via ethyl 1-cyanocyclopentanecarboxylate with ~87% yield, indicating feasible routes for aminomethyl introduction in related structures .
Cyclopropane vs. Cyclopentane Rings
- Steric Effects : Cyclopropane’s high ring strain increases reactivity in ring-opening reactions, whereas cyclopentane offers greater conformational flexibility .
- Electronic Effects: Cyclopropane’s bent bonds may alter electron distribution in the ethanol moiety, affecting hydrogen-bonding capacity compared to unstrained cycloalkanes.
Physicochemical Properties (Inferred)
Biological Activity
1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure consists of a cyclopropyl group attached to an ethanol backbone and an aminomethyl substituent on a cyclopentyl ring.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of PDGF Receptor Kinase : The compound has shown inhibitory activity against the platelet-derived growth factor (PDGF) receptor kinase, which is crucial in cell proliferation and differentiation .
- Antiproliferative Effects : It suppresses the proliferation of pulmonary arterial smooth muscle cells, indicating potential therapeutic applications in conditions like pulmonary hypertension .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Inhibition of PDGF Receptor Kinase
In a study examining the effects of various compounds on PDGF receptor activity, this compound was identified as a potent inhibitor. The study utilized both in vitro assays and cellular models to assess the compound's efficacy.
Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative properties of this compound. The results demonstrated a significant reduction in cell viability in cultured pulmonary arterial smooth muscle cells treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating strong activity at relatively low concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
